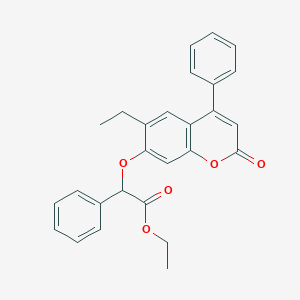
Ethyl 2-(6-ethyl-2-oxo-4-phenylchromen-7-yl)oxy-2-phenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(6-ethyl-2-oxo-4-phenylchromen-7-yl)oxy-2-phenylacetate is a synthetic compound that belongs to the class of flavonoids. It is commonly referred to as EPOFA and has been the subject of considerable scientific research due to its potential applications in the field of medicine. The compound is synthesized using a specific method that involves several chemical reactions.
Wirkmechanismus
The exact mechanism of action of EPOFA is not fully understood, but studies have shown that it exerts its pharmacological effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response. It also inhibits the production of reactive oxygen species (ROS), which are known to contribute to oxidative stress and inflammation.
Biochemical and Physiological Effects:
EPOFA has been shown to have a wide range of biochemical and physiological effects. Studies have shown that it can inhibit the growth and proliferation of cancer cells by inducing apoptosis, a process by which damaged or abnormal cells are eliminated from the body. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of EPOFA is its potential as a therapeutic agent for a wide range of diseases. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for the development of new drugs. However, there are also some limitations to its use in lab experiments. For example, it is a synthetic compound that may not be readily available in large quantities, which could limit its use in certain types of studies. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on EPOFA. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that it has neuroprotective effects and may be useful in preventing or slowing the progression of these diseases. Another area of interest is its potential as an anticancer agent. Studies have shown that it can inhibit the growth and proliferation of cancer cells, and more research is needed to determine its potential as a cancer treatment. Finally, more research is needed to fully understand its mechanism of action and potential side effects, which could inform the development of new drugs based on EPOFA.
Synthesemethoden
The synthesis of EPOFA involves several chemical reactions that are carried out in a specific order. The first step involves the reaction of 2-hydroxyacetophenone with ethyl bromoacetate in the presence of sodium ethoxide to form ethyl 2-hydroxy-2-phenylacetate. This is followed by the reaction of the resulting compound with 4-phenyl-2-butanone in the presence of piperidine to form ethyl 2-(4-phenyl-2-oxobutyl)-2-phenylacetate. The next step involves the reaction of the resulting compound with ethyl acetoacetate in the presence of piperidine to form ethyl 2-(6-ethyl-2-oxo-4-phenylchromen-7-yl)oxy-2-phenylacetate. The final step involves the purification of the compound using column chromatography.
Wissenschaftliche Forschungsanwendungen
EPOFA has been the subject of considerable scientific research due to its potential applications in the field of medicine. Studies have shown that the compound exhibits a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
ethyl 2-(6-ethyl-2-oxo-4-phenylchromen-7-yl)oxy-2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O5/c1-3-18-15-22-21(19-11-7-5-8-12-19)16-25(28)31-24(22)17-23(18)32-26(27(29)30-4-2)20-13-9-6-10-14-20/h5-17,26H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNJRBHOGAYPII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(C3=CC=CC=C3)C(=O)OCC)OC(=O)C=C2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(6-ethyl-2-oxo-4-phenylchromen-7-yl)oxy-2-phenylacetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

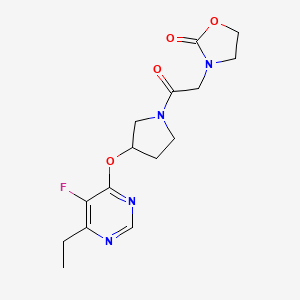
![2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2686127.png)
![8-[(E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazin-1-yl]-7-[(2-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2686128.png)
![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2686129.png)
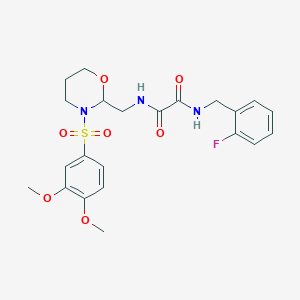
![3,5-Dimethyl-1-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine](/img/structure/B2686133.png)

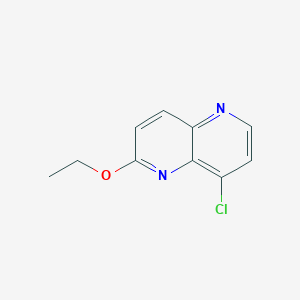
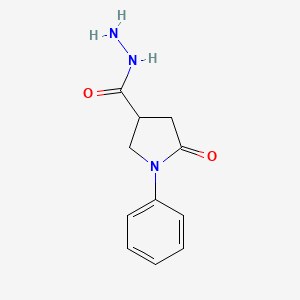
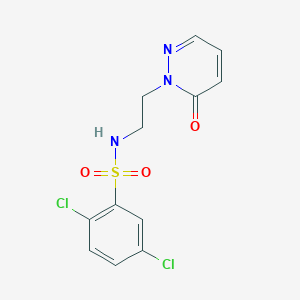
![2-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-N-methyl-4-quinolinecarboxamide](/img/structure/B2686140.png)
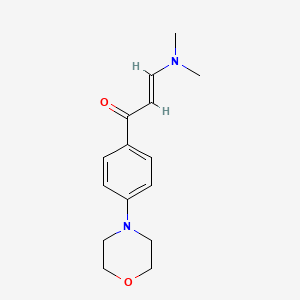
![Ethyl 4-[({[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}acetyl)amino]benzoate](/img/structure/B2686142.png)
![8-(3-((3-chlorophenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2686143.png)